

NCT-505 as a Chemical Probe for ALDH1A1: A Comparative Guide

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Compound of Interest

Compound Name: NCT-505
Cat. No.: B10821439

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For researchers in oncology, developmental biology, and neurobiology, the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme is a critical target of investigation. Its role in cellular detoxification, retinoic acid signaling, and as a marker for cancer stem cells necessitates the use of potent and selective chemical probes to dissect its function. This guide provides a comprehensive comparison of **NCT-505**, a potent ALDH1A1 inhibitor, with other available chemical probes. We present key performance data, detailed experimental protocols, and a visualization of the relevant biological pathway to aid researchers in selecting the optimal tool for their studies.

Performance Comparison of ALDH1A1 Chemical Probes

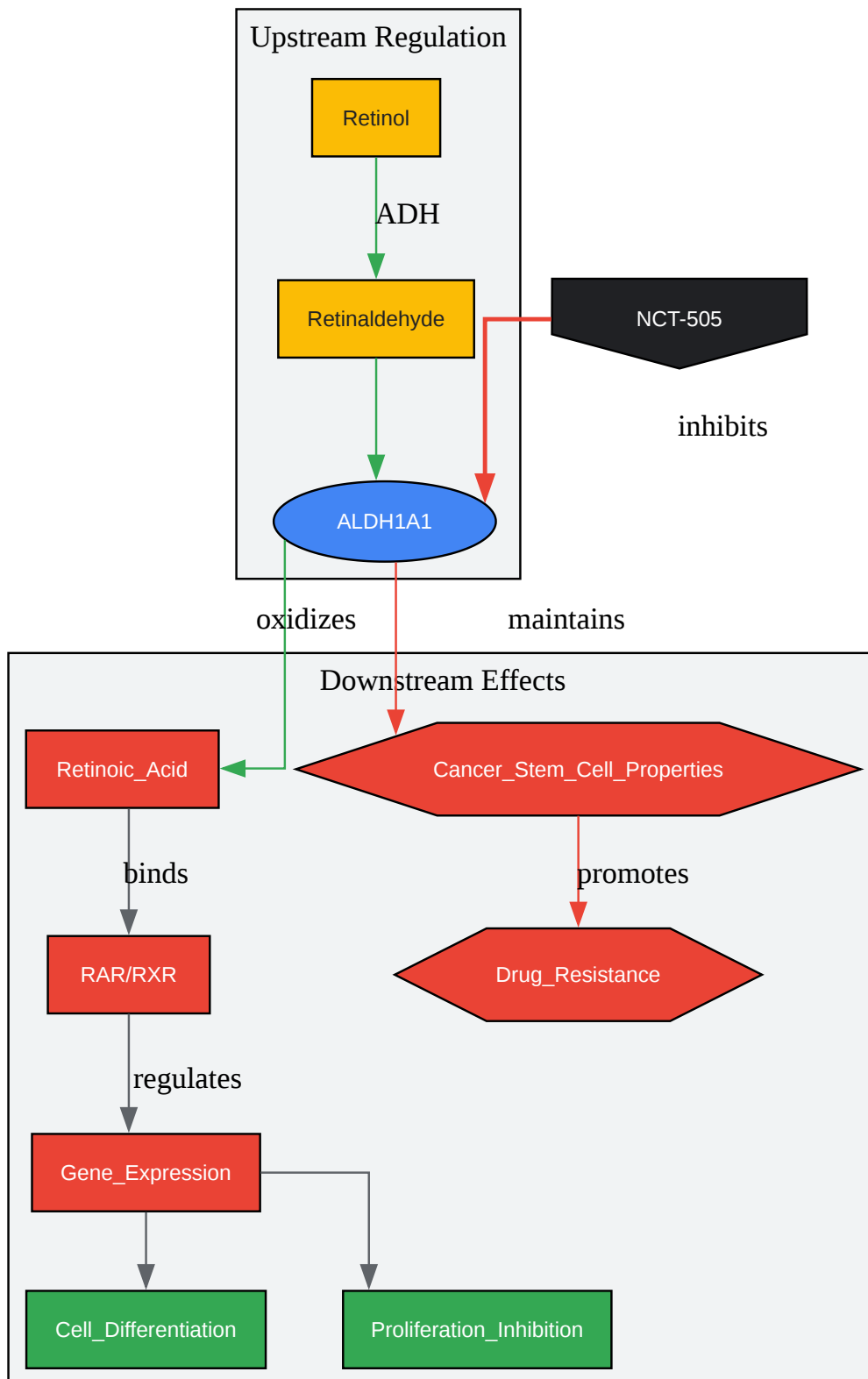
The selection of a chemical probe is primarily dictated by its potency and selectivity. The following table summarizes the in vitro inhibitory potencies (IC50) of **NCT-505** and its alternatives against ALDH1A1 and other common ALDH isoforms.

Chemical Probe	ALDH1A1 IC50	ALDH1A2 IC50	ALDH1A3 IC50	ALDH2 IC50	ALDH3A1 IC50	Reference(s)
NCT-505	7 nM	>57 μ M	22.8 μ M	20.1 μ M	>57 μ M	[1]
NCT-506	7 nM	-	16.4 μ M	21.5 μ M	-	
NCT-501	40 nM	>57 μ M	-	>57 μ M	>57 μ M	[2]
Disulfiram	0.15 μ M	-	-	3.4 μ M	-	[3]
CM37	4.6 μ M (Ki of 300 nM)	>20 μ M	>20 μ M	>20 μ M	>20 μ M	[4][5]
Compound 974	470 nM	Selective over other isoforms	Selective over other isoforms	Selective over other isoforms	Selective over other isoforms	

Note: A hyphen (-) indicates that data was not readily available in the searched literature.

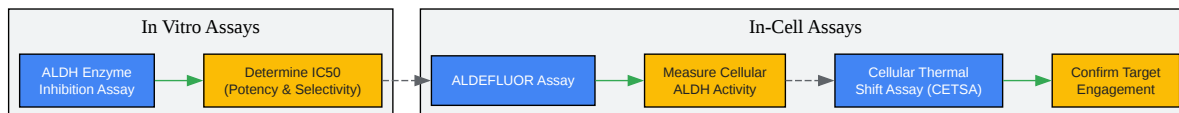
Signaling Pathway and Experimental Workflows

To understand the context in which these chemical probes operate, it is crucial to visualize the biological pathways they modulate and the experimental workflows used to characterize them.



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Caption: ALDH1A1 signaling pathway and point of **NCT-505** inhibition.



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Caption: Workflow for characterizing ALDH1A1 chemical probes.

Experimental Protocols

Detailed and standardized protocols are essential for the rigorous evaluation of chemical probes. Below are methodologies for key experiments cited in the comparison of ALDH1A1 inhibitors.

ALDH Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1.

Materials:

- Purified recombinant human ALDH1A1 enzyme
- NAD⁺
- Aldehyde substrate (e.g., propionaldehyde or benzaldehyde)
- Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)
- Test compound (e.g., **NCT-505**) dissolved in DMSO
- UV-Vis spectrophotometer

Procedure:

- Prepare a reaction mixture containing the assay buffer, NAD⁺, and the ALDH1A1 enzyme in a cuvette.
- Add the test compound at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.
- Incubate the mixture at a constant temperature (e.g., 25°C) for a short period to allow for compound binding.
- Initiate the enzymatic reaction by adding the aldehyde substrate.
- Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
- Calculate the initial reaction velocity for each compound concentration.
- Plot the reaction velocity against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

ALDEFLUOR™ Assay for Cellular ALDH Activity

The ALDEFLUOR™ assay is a flow cytometry-based method to identify and quantify cell populations with high ALDH activity.

Materials:

- ALDEFLUOR™ Kit (containing ALDEFLUOR™ reagent and DEAB, a general ALDH inhibitor)
- Cells of interest
- Appropriate cell culture medium and buffers
- Flow cytometer

Procedure:

- Prepare a single-cell suspension of the cells to be analyzed.

- For each sample, prepare a "test" tube and a "control" tube.
- To the "control" tube, add DEAB, which will inhibit ALDH activity and serve as a negative control for gating.
- Add the activated ALDEFLUOR™ reagent to the "test" tubes.
- Incubate both tubes at 37°C for 30-60 minutes to allow the conversion of the ALDEFLUOR™ reagent to its fluorescent product by active ALDH enzymes.
- After incubation, wash the cells and resuspend them in the assay buffer.
- Analyze the cells by flow cytometry. The "control" sample is used to set the gate for the ALDH-positive population.
- The percentage of fluorescent cells in the "test" sample represents the population with high ALDH activity. The effect of an inhibitor like **NCT-505** can be quantified by pre-incubating the cells with the compound before adding the ALDEFLUOR™ reagent.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular environment.

Materials:

- Intact cells
- Test compound (e.g., **NCT-505**)
- Lysis buffer with protease and phosphatase inhibitors
- Equipment for heating cell lysates (e.g., PCR cycler)
- SDS-PAGE and Western blotting reagents
- Primary antibody specific for ALDH1A1

Procedure:

- Treat intact cells with the test compound or vehicle control for a specified time.
- Harvest the cells and resuspend them in a suitable buffer.
- Heat the cell suspensions at a range of different temperatures (e.g., 40-70°C) for a few minutes. This will cause protein denaturation and aggregation.
- Lyse the cells to release the soluble proteins.
- Separate the soluble protein fraction from the precipitated proteins by centrifugation.
- Analyze the amount of soluble ALDH1A1 in the supernatant at each temperature point using SDS-PAGE and Western blotting with an ALDH1A1-specific antibody.
- A ligand-bound protein is generally more thermally stable. Therefore, in the presence of a binding compound like **NCT-505**, a higher amount of soluble ALDH1A1 will be detected at elevated temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.

Conclusion

NCT-505 is a highly potent and selective chemical probe for ALDH1A1. Its low nanomolar IC50 and significant selectivity over other ALDH isoforms make it a superior tool for specifically interrogating ALDH1A1 function compared to broader-spectrum inhibitors like Disulfiram. While other selective inhibitors such as NCT-501 and Compound 974 are also valuable, **NCT-505**'s well-characterized profile provides a strong foundation for its use in a variety of experimental contexts. The provided protocols for key assays will enable researchers to rigorously validate the activity of **NCT-505** and other probes in their specific experimental systems, leading to more robust and reproducible findings.

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